5-Benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-Benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of triazinanes This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 3-ethoxypropyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazinane-2-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxypropyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Scientific Research Applications
5-Benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2-thione: A simpler analog without the benzyl and ethoxypropyl groups.
5-Benzyl-1,3,5-triazinane-2-thione: Lacks the ethoxypropyl group.
1-(3-Ethoxypropyl)-1,3,5-triazinane-2-thione: Lacks the benzyl group.
Uniqueness
5-Benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione is unique due to the presence of both benzyl and ethoxypropyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups with the triazinane-2-thione core structure provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.
Properties
CAS No. |
4850-11-7 |
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Molecular Formula |
C15H23N3OS |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-benzyl-1-(3-ethoxypropyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C15H23N3OS/c1-2-19-10-6-9-18-13-17(12-16-15(18)20)11-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,16,20) |
InChI Key |
OTZHWKCJSVQOPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1CN(CNC1=S)CC2=CC=CC=C2 |
Origin of Product |
United States |
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